N-(6-nitro-1,3-benzothiazol-2-yl)propanamide

Description

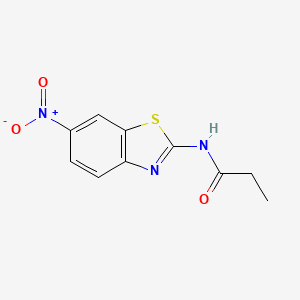

N-(6-Nitro-1,3-benzothiazol-2-yl)propanamide is a benzothiazole derivative characterized by a nitro (-NO₂) group at the 6-position of the benzothiazole ring and a propanamide chain at the 2-position. Benzothiazoles are heterocyclic compounds with a sulfur and nitrogen-containing fused aromatic ring, known for their diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .

Properties

IUPAC Name |

N-(6-nitro-1,3-benzothiazol-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O3S/c1-2-9(14)12-10-11-7-4-3-6(13(15)16)5-8(7)17-10/h3-5H,2H2,1H3,(H,11,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDPVJQARGAXYQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001319971 | |

| Record name | N-(6-nitro-1,3-benzothiazol-2-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001319971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24822549 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

406917-11-1 | |

| Record name | N-(6-nitro-1,3-benzothiazol-2-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001319971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of N-(6-nitro-1,3-benzothiazol-2-yl)propanamide typically involves the nitration of 1,3-benzothiazole followed by the introduction of the propanamide group. One common synthetic route includes the following steps:

Nitration: The nitration of 1,3-benzothiazole is carried out using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

N-(6-nitro-1,3-benzothiazol-2-yl)propanamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(6-nitro-1,3-benzothiazol-2-yl)propanamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(6-nitro-1,3-benzothiazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzothiazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Antimicrobial Activity

- BTC-r (), a nitrobenzothiazole analog with a pyridin-3-ylamino acetamide chain, demonstrated potent activity against E. coli (MIC 3.125 µg/mL) and S. aureus (MIC 12.5 µg/mL). The nitro group at the 6-position likely enhances DNA gyrase inhibition, a mechanism critical for antibacterial efficacy .

- This compound is inferred to share similar activity due to its structural similarity, though direct data are lacking.

Enzyme Inhibition

Substituent Effects

- Trifluoromethyl (CF₃) vs. Nitro (NO₂): CF₃ in derivatives provides strong electron-withdrawing effects similar to NO₂ but may alter steric interactions due to its bulkier size .

- Methylenedioxy vs.

Critical Analysis and Contradictions

- Propanamide vs. Acetamide: The propanamide chain in the target compound may offer better pharmacokinetic properties than shorter chains, but this requires experimental validation .

Biological Activity

N-(6-nitro-1,3-benzothiazol-2-yl)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a benzothiazole moiety with a nitro group at the 6-position. This structure is known to enhance its biological activity, particularly in anticancer and antimicrobial applications. The compound's molecular formula is , with a molecular weight of 226.26 g/mol.

The mechanism of action for this compound involves several pathways:

- Bioreduction : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects such as apoptosis in cancer cells.

- Enzyme Interaction : The benzothiazole ring can modulate the activity of enzymes and receptors, which may inhibit key biological pathways involved in disease processes.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Studies have shown that it can induce apoptosis in various cancer cell lines by targeting specific signaling pathways. For instance:

- Cell Viability Studies : In vitro assays demonstrated that the compound reduced cell viability in cancer cell lines significantly compared to control groups .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against several bacterial strains, suggesting potential applications in treating infections:

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- Anticancer Activity : A study reported that treatment with this compound led to a significant decrease in tumor size in xenograft models of human cancer . The mechanism involved the induction of apoptosis via caspase activation.

- Neuroprotective Effects : Another research focused on its neuroprotective properties, showing that it could protect neuronal cells from oxidative stress-induced damage by modulating reactive oxygen species (ROS) levels.

- Inflammation Modulation : The compound has been investigated for its ability to inhibit pro-inflammatory cytokines, suggesting potential use in inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.